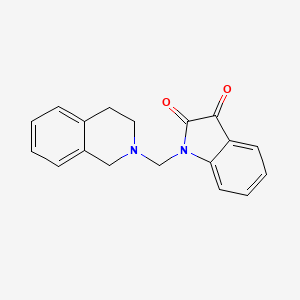![molecular formula C11H14ClNO B7479882 N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
N-[1-(4-chlorophenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]acetamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amides and has been shown to have a wide range of biological effects. In
Mecanismo De Acción
N-[1-(4-chlorophenyl)propyl]acetamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-[1-(4-chlorophenyl)propyl]acetamide increases levels of anandamide, which can then bind to and activate cannabinoid receptors in the body. This leads to a range of physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the endocannabinoid system, N-[1-(4-chlorophenyl)propyl]acetamide has been shown to have anti-inflammatory effects, reduce pain sensation, and improve mood. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(4-chlorophenyl)propyl]acetamide is its ability to selectively target the endocannabinoid system without producing the psychoactive effects associated with THC, the primary psychoactive component of cannabis. This makes it a potentially useful tool for studying the endocannabinoid system in a laboratory setting. However, one limitation is that N-[1-(4-chlorophenyl)propyl]acetamide has not been extensively studied in humans and its safety profile is not well established.
Direcciones Futuras
There are numerous future directions for research on N-[1-(4-chlorophenyl)propyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of pain, inflammation, and mood disorders. Additionally, further research is needed to establish its safety profile and potential side effects. Other areas of research could include its potential as a neuroprotective agent and its effects on other physiological systems. Overall, N-[1-(4-chlorophenyl)propyl]acetamide is a promising compound with a wide range of potential applications in both basic research and clinical settings.
Métodos De Síntesis
N-[1-(4-chlorophenyl)propyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with propionyl chloride followed by reaction with sodium acetate. Another method involves the reaction of 4-chlorobenzylamine with propionic anhydride followed by treatment with acetic acid. Both methods result in the formation of N-[1-(4-chlorophenyl)propyl]acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)propyl]acetamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. N-[1-(4-chlorophenyl)propyl]acetamide has been shown to increase levels of the endocannabinoid anandamide, which has analgesic and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZPTNWICPVWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

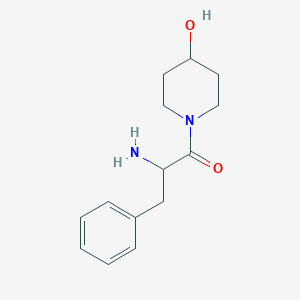
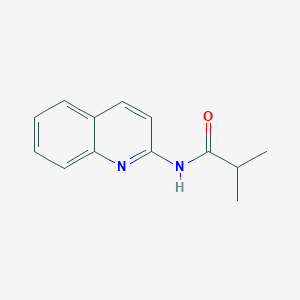
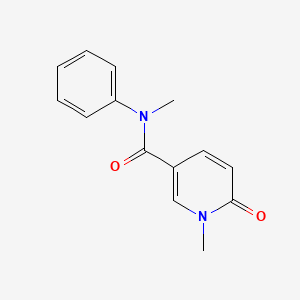



![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
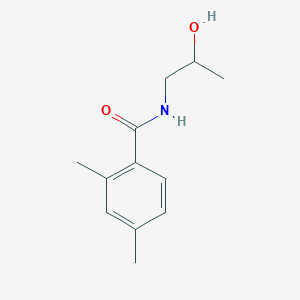
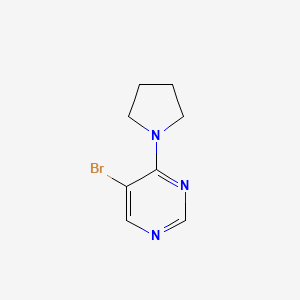
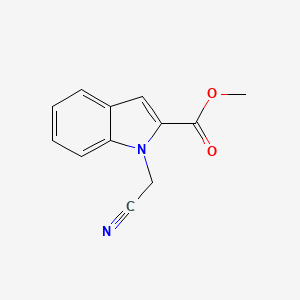
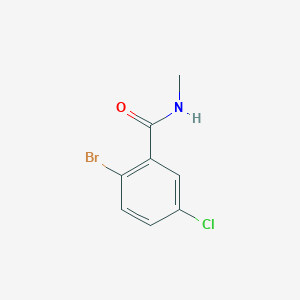
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
